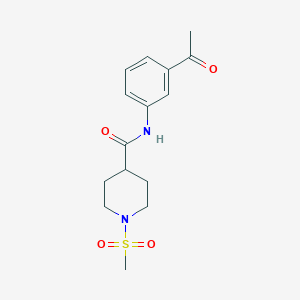
N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and an acetylphenyl moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms:
- NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds with similar scaffolds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating inflammation-related diseases .
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the acetylphenyl group is thought to enhance its interaction with cellular targets involved in cancer progression .
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| NLRP3 Inhibition | Reduced IL-1β release | |
| Antiproliferative | Inhibited growth in cancer cell lines | |
| Apoptosis Induction | Increased apoptosis in tested cell lines |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Inflammatory Disease Models : In vitro models using human macrophages demonstrated that similar compounds significantly reduced pyroptotic cell death and IL-1β release, suggesting a promising avenue for treating inflammatory diseases .
- Cancer Cell Lines : A study reported that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and melanoma. The mechanism was linked to cell cycle arrest and apoptosis induction .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)13-4-3-5-14(10-13)16-15(19)12-6-8-17(9-7-12)22(2,20)21/h3-5,10,12H,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEOZVDHMBVDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














